[2-(1-Piperidinyl)-3-pyridinyl]methanamine
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Overview
Description
[2-(1-Piperidinyl)-3-pyridinyl]methanamine: is an organic compound with the molecular formula C11H17N3. It is a derivative of piperidine and pyridine, both of which are significant in medicinal chemistry due to their presence in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-Piperidinyl)-3-pyridinyl]methanamine typically involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(1-Piperidinyl)-3-pyridinyl]methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce any present carbonyl groups to alcohols.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the piperidine or pyridine ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products:
Oxidation: N-oxides of the parent compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [2-(1-Piperidinyl)-3-pyridinyl]methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of ligands for receptor studies and enzyme inhibition assays .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their activity against various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of [2-(1-Piperidinyl)-3-pyridinyl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
- [1-(2-Pyrimidinyl)-3-piperidinyl]methanamine
- [1-(3-Phenyl-2-pyrazinyl)-4-piperidinyl]methanamine
- [2-(1-Piperidinyl)-4-pyridinyl]methanamine
Comparison: Compared to its similar compounds, [2-(1-Piperidinyl)-3-pyridinyl]methanamine is unique due to its specific substitution pattern on the pyridine ring. This unique structure can lead to different biological activities and chemical reactivity, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
(2-piperidin-1-ylpyridin-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-9-10-5-4-6-13-11(10)14-7-2-1-3-8-14/h4-6H,1-3,7-9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXQYKLDAVDLNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=N2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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